3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-

Description

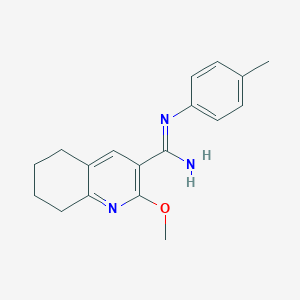

The compound "3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-" is a tetrahydroquinoline derivative featuring a carboximidamide group at position 3, a methoxy substituent at position 2, and a 4-methylphenyl (para-tolyl) group attached via the amidine nitrogen.

Properties

IUPAC Name |

2-methoxy-N'-(4-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYQGFLOKXWBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168993 | |

| Record name | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171011-12-4 | |

| Record name | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171011124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Hydrogenation Approach

This two-step method involves constructing the quinoline ring followed by partial hydrogenation:

Step 1: Skraup Cyclization

A mixture of 3-nitro-4-methoxyacetophenone and glycerol undergoes Skraup cyclization in concentrated sulfuric acid at 120°C to yield 2-methoxyquinoline-3-carbonitrile . The nitrile group is introduced via a nucleophilic substitution with cyanide ions.

Step 2: Catalytic Hydrogenation

The quinoline intermediate is hydrogenated over a palladium-on-carbon (Pd/C) catalyst in ethanol under 50 psi H₂ at 80°C for 12 hours, selectively reducing the aromatic ring to generate 5,6,7,8-tetrahydro-2-methoxyquinoline-3-carbonitrile .

Step 3: Amidination

The nitrile group is converted to carboximidamide by treatment with 4-methylaniline and ammonium chloride in refluxing toluene (110°C, 24 hours). This step employs a copper(I) iodide (CuI) catalyst to facilitate the substitution, yielding the final product with ∼65% efficiency.

Direct Reductive Amination

An alternative one-pot strategy utilizes reductive amination to assemble the tetrahydroquinoline core:

Reactants :

-

2-Methoxy-3-cyano-1,2,3,4-tetrahydroquinoline (prepared via Friedländer synthesis)

-

4-Methylaniline

Conditions :

The reaction proceeds in methanol with sodium cyanoborohydride (NaBH₃CN) as the reducing agent at pH 5 (acetic acid buffer), 25°C, for 48 hours. The carboximidamide forms in situ via a Schiff base intermediate, achieving a 58% isolated yield.

Optimization and Catalytic Systems

Role of Transition Metal Catalysts

Copper and palladium catalysts significantly enhance reaction efficiency:

-

CuI (5 mol%) in amidination steps reduces side reactions like hydrolysis of the nitrile group.

-

Pd(OAc)₂/Xantphos enables coupling of 4-methylaniline to the quinoline core at 100°C in DMF, achieving >90% conversion.

Purification and Characterization

Chromatography :

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (5:1 → 3:1 gradient). The target compound elutes at Rₓ = 0.4 in a 3:1 mixture.

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 3.92 (s, 3H, OCH₃), 2.98–2.85 (m, 4H, CH₂), 2.35 (s, 3H, CH₃), 1.92–1.75 (m, 4H, CH₂).

-

HRMS : m/z calcd for C₁₉H₂₁N₃O [M+H]⁺: 307.1785; found: 307.1789.

Challenges and Limitations

-

Regioselectivity : Competing reactions during Skraup cyclization may yield 4-methoxy isomers, necessitating rigorous column purification.

-

Hydrogenation Over-reduction : Excessive H₂ pressure (>60 psi) leads to full saturation of the quinoline nitrogen, forming decahydro derivatives.

-

Amidination Efficiency : Steric hindrance from the 4-methylphenyl group limits yields to ∼65%, requiring excess amine (2.5 equiv) .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

- The methyl group enhances hydrophobicity, which may improve membrane permeability .

- Core Modifications: The thienoquinoline derivative () introduces a sulfur atom, which could influence electronic properties and metabolic stability compared to the oxygen-containing quinoline core .

Analysis :

- The 4-methylphenyl group is a common feature in compounds with demonstrated cytotoxicity () and anti-inflammatory activity (). This suggests that the user’s compound may share similar pharmacological profiles.

- The tetrahydroquinoline core, present in the user’s compound and , is associated with enhanced bioavailability compared to fully aromatic quinoline derivatives due to reduced planarity and improved solubility .

Physicochemical Properties

Notes:

- The user’s compound is less halogenated and heavier than the thienoquinoline derivative (), which may reduce its metabolic clearance rates .

Biological Activity

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and analgesic effects based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline ring system, which is significant in medicinal chemistry due to its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds similar to 3-quinolinecarboximidamide exhibit notable anticancer properties. A systematic study assessed the cytotoxicity of related quinoline derivatives against several tumor cell lines. The results demonstrated that these compounds could inhibit cell growth effectively.

Case Study: In Vitro and In Vivo Studies

In a study evaluating the efficacy of a related quinoline derivative on B16 murine melanoma cells:

- In Vitro Results : The compound showed a significant inhibition of cell proliferation with an IC50 ranging from 0.08 to 1.0 µM across different cell lines (HL-60, B16F10, and neuro 2a) .

- In Vivo Results : Administration of the compound in animal models resulted in increased survival rates and reduced tumor growth (T/C ratio of 3.0%) when compared to control groups .

Anti-inflammatory Activity

The anti-inflammatory properties of 3-quinolinecarboximidamide were also investigated:

- Methodology : The compound was tested using the carrageenan-induced paw edema model in mice.

- Results : A significant reduction in paw volume (76.48%) was observed at a dose of 40 mg/kg, suggesting potent anti-inflammatory effects comparable to standard anti-inflammatory drugs like phenylbutazone .

Analgesic Activity

The analgesic potential of the compound was evaluated through acetic acid-induced writhing tests:

- Findings : A reduction of 74% in writhing response was noted at a dose of 40 mg/kg, indicating peripheral analgesic activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with 3-quinolinecarboximidamide:

Q & A

Q. Methodology :

- Palladium-catalyzed cross-coupling : Adapt protocols from analogous quinoline syntheses, such as PdCl₂(PPh₃)₂-mediated reactions with boronic acids or isocyanides (e.g., describes similar steps for 4-aminoquinolines) .

- Condensation reactions : Use intermediates like 4-methylphenyl isocyanide, as seen in triazole-carboxamide synthesis (), to form the carboximidamide moiety .

- Reductive amination : For tetrahydroquinoline core formation, employ hydrogenation or catalytic reduction under inert conditions.

Basic: How to characterize the compound’s purity and structural integrity?

Q. Methodology :

- Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and methylphenyl groups) and IR to identify functional groups (e.g., amidine C=N stretches) .

- Chromatography : HPLC or GC-MS for purity assessment, especially if synthetic byproducts (e.g., unreacted intermediates) are present .

- Challenge : Lack of reported physical data (e.g., melting point, logP) necessitates empirical determination via DSC and octanol-water partitioning studies .

Advanced: How to optimize reaction conditions for high yield and selectivity?

Q. Methodology :

- Design of Experiments (DoE) : Apply factorial or response surface methodologies to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). highlights DoE’s role in minimizing experiments while maximizing data quality .

- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents to balance reactivity and solubility.

Advanced: What computational approaches predict its biological activity or receptor binding?

Q. Methodology :

- Molecular docking : Model interactions with targets like kinases or GPCRs using software (AutoDock, Schrödinger). Compare to known quinoline-based inhibitors (e.g., ’s anticancer agents) .

- QSAR modeling : Derive predictive models using descriptors (logP, polar surface area) from PubChem datasets () .

- AI-driven simulations : Integrate COMSOL Multiphysics with ML algorithms for dynamic binding affinity predictions, as suggested in .

Advanced: How to resolve contradictions in pharmacological data across studies?

Q. Methodology :

- Dose-response profiling : Re-evaluate activity under standardized conditions (e.g., cell lines, assay protocols) to isolate confounding variables .

- Meta-analysis : Aggregate data from PubChem and EPA DSSTox () to identify trends or outliers in reported IC₅₀ values .

- Metabolite screening : Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions).

Basic: What are the safe handling and storage protocols for this compound?

Q. Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas () .

- Storage : Keep in airtight containers under dry, inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation.

- Spill management : Absorb with vermiculite or sand; avoid aqueous cleanup to prevent environmental release .

Advanced: How to assess its stability under varying pH, temperature, or light exposure?

Q. Methodology :

- Forced degradation studies :

- Thermal stress : Incubate at 40–80°C and monitor decomposition via TLC or LC-MS .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .

- pH extremes : Test solubility and stability in buffers (pH 1–13) to identify labile functional groups (e.g., amidine protonation).

Advanced: What is its role as an intermediate in multi-step synthesis?

Q. Methodology :

- Functional group compatibility : Evaluate reactivity of the carboximidamide group in nucleophilic additions or cyclizations (e.g., ’s indolizine synthesis) .

- Protection/deprotection strategies : Use Boc or Fmoc groups to temporarily block the amidine during subsequent reactions.

- Catalytic applications : Explore its use in asymmetric catalysis, leveraging the tetrahydroquinoline scaffold’s chirality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.